molecular formula C10H12BrN3O2 B1522275 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine CAS No. 1065074-87-4

3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine

Cat. No.: B1522275
CAS No.: 1065074-87-4
M. Wt: 286.13 g/mol
InChI Key: NRAXSTYTCXKRLR-UHFFFAOYSA-N
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Description

Structural Overview and Classification of 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine

This compound represents a sophisticated example of polyfunctional heterocyclic architecture, featuring multiple distinct structural elements integrated into a single molecular framework. The compound possesses the molecular formula C₁₀H₁₂BrN₃O₂ with a molecular weight of 286.13 grams per mole. The structural configuration incorporates three primary heterocyclic and functional components: a pyridine ring system serving as the central aromatic core, a piperidine substituent providing saturated nitrogen heterocyclic character, and strategic placement of bromine and nitro functional groups that significantly influence the compound's electronic properties and reactivity profile.

The pyridine core structure positions this compound within the six-membered nitrogen heterocycle classification, where the nitrogen atom replaces one carbon-hydrogen unit in the benzene ring system. This fundamental structural modification creates a basic heterocyclic compound with distinctive electronic characteristics compared to its all-carbon benzene analog. The piperidine substituent at the 2-position introduces a saturated six-membered nitrogen heterocycle, creating a complex that bridges aromatic and aliphatic nitrogen heterocyclic chemistry. The presence of both aromatic and saturated nitrogen heterocycles within the same molecular structure represents an advanced design strategy in heterocyclic synthesis.

The bromine atom positioned at the 3-position of the pyridine ring introduces significant electronic and steric effects that modify the compound's chemical behavior. Bromine, as a halogen substituent, provides electron-withdrawing characteristics through inductive effects while simultaneously offering opportunities for further synthetic transformations through cross-coupling reactions and nucleophilic substitution processes. The nitro group at the 5-position serves as a powerful electron-withdrawing group, dramatically altering the electron density distribution throughout the pyridine ring system and creating distinctive reactivity patterns for potential chemical modifications.

Structural Component Position Functional Characteristics Electronic Effects
Pyridine Ring Core Aromatic nitrogen heterocycle Electron-deficient aromatic system
Piperidine Group 2-position Saturated nitrogen heterocycle Electron-donating through nitrogen
Bromine Atom 3-position Halogen substituent Electron-withdrawing, synthetic handle
Nitro Group 5-position Strong electron-withdrawing group Significant electron depletion

The computational chemistry data reveals important molecular properties that influence the compound's behavior and potential applications. The compound exhibits a topological polar surface area of 59.27 square angstroms, indicating moderate polarity that balances hydrophilic and lipophilic characteristics. The calculated logarithmic partition coefficient (logP) value of 2.7426 suggests favorable lipophilicity for potential biological membrane penetration while maintaining sufficient aqueous solubility for handling and formulation purposes. The presence of four hydrogen bond acceptors and zero hydrogen bond donors creates specific patterns for intermolecular interactions that influence both chemical reactivity and biological activity potential.

The rotatable bond count of two indicates a relatively rigid molecular structure with limited conformational flexibility, which can be advantageous for specific biological target interactions where conformational restriction enhances binding selectivity. This structural rigidity, combined with the presence of two distinct ring systems, creates a three-dimensional molecular architecture that positions functional groups in specific spatial arrangements optimized for target recognition and binding interactions.

Historical Context in Heterocyclic Chemistry Research

The development of compounds such as this compound emerges from a rich historical foundation in heterocyclic chemistry that spans nearly two centuries of scientific advancement. The origins of heterocyclic chemistry can be traced to the early 1800s, when pioneering chemists began isolating and characterizing organic compounds containing atoms other than carbon within cyclic structures. The systematic study of these compounds began in earnest during the 19th century, with several landmark discoveries establishing the fundamental principles that guide modern heterocyclic synthesis.

The historical progression of pyridine chemistry specifically began with Thomas Anderson's groundbreaking work in 1849, when he first isolated pyridine from bone oil through high-temperature pyrolysis of animal bones. Anderson's initial discovery represented the first systematic isolation of a nitrogen-containing aromatic heterocycle, establishing pyridine as a fundamental building block for subsequent heterocyclic development. The naming of pyridine, derived from the Greek word "pyr" meaning fire, reflected the high-temperature conditions required for its initial preparation and highlighted the challenging synthetic conditions characteristic of early heterocyclic chemistry.

The structural elucidation of pyridine occurred decades after its initial isolation, with Wilhelm Körner in 1869 and James Dewar in 1871 proposing that pyridine's structure derived from benzene through the replacement of one carbon-hydrogen unit with a nitrogen atom. This structural understanding proved revolutionary, as it established the concept of heteroaromatic systems and provided the theoretical foundation for designing new nitrogen-containing aromatic compounds. The confirmation of pyridine's structure through its reduction to piperidine using sodium in ethanol demonstrated the fundamental relationship between aromatic and saturated nitrogen heterocycles that would later influence the design of complex molecules like this compound.

The first major synthetic breakthrough in pyridine chemistry occurred in 1881 when Arthur Rudolf Hantzsch developed his landmark pyridine synthesis. The Hantzsch pyridine synthesis utilized a systematic approach combining beta-keto acids, aldehydes, and ammonia or its salts as nitrogen donors, creating a general method for constructing substituted pyridine derivatives. This synthetic methodology established the foundation for creating complex pyridine derivatives with specific substitution patterns, directly enabling the development of sophisticated compounds incorporating multiple functional groups like those found in this compound.

Year Scientist Discovery/Development Significance
1818 Brugnatelli Alloxan from uric acid First heterocyclic isolation
1849 Thomas Anderson Pyridine isolation First aromatic nitrogen heterocycle
1869-1871 Körner and Dewar Pyridine structure determination Heteroaromatic concept establishment
1881 Arthur Rudolf Hantzsch Hantzsch pyridine synthesis Systematic pyridine derivative synthesis
1924 Aleksei Chichibabin Industrial pyridine synthesis Commercial heterocyclic production

The industrial significance of heterocyclic chemistry expanded dramatically in 1924 when Aleksei Chichibabin invented an efficient pyridine synthesis reaction based on inexpensive reagents. This development transformed heterocyclic chemistry from a purely academic pursuit into an industrial enterprise, enabling large-scale production of pyridine derivatives for pharmaceutical and agrochemical applications. The Chichibabin synthesis, which remains in use today for industrial pyridine production, demonstrated the commercial viability of heterocyclic compounds and established the economic foundation for developing complex derivatives such as this compound.

The evolution of piperidine chemistry paralleled the development of pyridine synthesis, with early recognition that saturated nitrogen heterocycles possessed distinct properties compared to their aromatic counterparts. Historical studies revealed that piperidine and its derivatives behaved like conventional amines but with modified steric profiles due to their cyclic structure. This understanding became crucial for designing compounds that combine both aromatic and saturated nitrogen heterocycles, as exemplified by the structural complexity of this compound.

Significance in Nitrogen-Containing Heterocycles

The significance of this compound within the broader context of nitrogen-containing heterocycles reflects the fundamental importance of these molecular architectures in modern chemical science and pharmaceutical development. Nitrogen-containing heterocycles constitute one of the most significant classes of organic compounds, with statistical analyses revealing that more than 85 percent of all biologically active compounds are heterocycles or comprise heterocyclic structures as essential components. This remarkable prevalence underscores the unique properties that nitrogen heterocycles contribute to molecular function and biological activity.

The structural diversity present in this compound exemplifies the sophisticated design principles underlying modern nitrogen heterocycle development. The compound incorporates both aromatic and saturated nitrogen heterocycles, creating a molecular architecture that combines the electronic properties of pyridine with the conformational characteristics of piperidine. This dual heterocyclic nature positions the compound within a select category of polyfunctional nitrogen heterocycles designed to optimize multiple molecular properties simultaneously.

Analysis of United States Food and Drug Administration approved pharmaceuticals reveals the exceptional significance of nitrogen heterocycles in drug design and development. Approximately 84 percent of all unique small-molecule drugs approved by the Food and Drug Administration contain at least one nitrogen atom, while 59 percent incorporate some form of nitrogen heterocycle. This statistical prevalence demonstrates that nitrogen heterocycles serve as privileged structural motifs in medicinal chemistry, providing molecular frameworks that readily interact with biological targets through diverse mechanisms.

The specific heterocyclic components present in this compound hold particular significance within pharmaceutical development. Piperidine ranks as the most common heterocycle found in approved drugs, appearing in numerous pharmaceutical compounds due to its favorable pharmacological properties. The prevalence of piperidine-containing structures in approved medications validates the strategic incorporation of this saturated nitrogen heterocycle in compound design. Pyridine also maintains significant representation in pharmaceutical applications, contributing to the development of numerous therapeutic agents across diverse disease areas.

Heterocycle Type Frequency in Approved Drugs Significance Examples in Pharmaceuticals
Piperidine Most common Optimal pharmacological properties Numerous approved medications
Pyridine Highly significant Aromatic nitrogen functionality Multiple therapeutic classes
Combined Systems Advanced design Enhanced selectivity potential Complex drug molecules
Nitro-substituted Specialized applications Electronic property modification Targeted therapeutic development

The electron-rich nitrogen atoms in heterocyclic systems provide unique capabilities for molecular recognition and binding interactions. These nitrogen atoms can readily accept or donate protons depending on the chemical environment, enabling pH-dependent behavior that proves advantageous in biological systems. Furthermore, nitrogen heterocycles establish diverse weak interactions including hydrogen bonding formation, dipole-dipole interactions, hydrophobic effects, van der Waals forces, and pi-stacking interactions that enhance binding affinity with biological targets.

The importance of nitrogen heterocycles extends beyond pharmaceutical applications to encompass agrochemicals, corrosion inhibitors, polymers, dyes, and catalytic systems. Over 70 percent of introduced agrochemicals feature heterocyclic structures containing nitrogen atoms, demonstrating the versatility of these molecular frameworks across diverse application areas. The catalytic behavior of nitrogen heterocycles has rendered these compounds notable precursors in synthesizing various important organic compounds, expanding their utility in chemical manufacturing and research applications.

Recent research trends indicate that the rate of nitrogen heterocycle synthesis continues to accelerate, with over 97,400 publications on nitrogen heterocycles appearing between 2009 and early 2020. This extensive research activity reflects the vitality and usefulness of nitrogen heterocyclic chemistry as a domain of organic chemistry with broad practical applications. The specific focus on medicinal chemistry applications has generated substantial research interest, with 282 publications reported on medicinal chemistry-related nitrogen heterocycles in recent years.

Relationship to Pyridine Derivative Family

This compound occupies a significant position within the extensive pyridine derivative family, representing an advanced example of structural modification and functional group incorporation that extends the utility of the basic pyridine scaffold. The pyridine ring system serves as one of the most versatile and widely utilized heterocyclic frameworks in organic chemistry, providing a stable aromatic platform that accommodates diverse substitution patterns and functional group modifications. The specific substitution pattern present in this compound demonstrates sophisticated synthetic chemistry designed to optimize multiple molecular properties simultaneously.

The fundamental pyridine structure, characterized by the chemical formula C₅H₅N, represents a six-membered aromatic heterocycle where one methine group from benzene is replaced by a nitrogen atom. This basic structural modification creates an electron-deficient aromatic system that exhibits markedly different chemical and physical properties compared to benzene. The nitrogen atom in pyridine introduces a basic site capable of protonation, hydrogen bonding, and coordination with metal centers, while simultaneously creating an electron-withdrawing effect that influences reactivity patterns throughout the ring system.

The historical development of pyridine derivatives has followed systematic patterns of structural elaboration, beginning with simple alkyl and aryl substitutions and progressing to complex polyfunctional molecules incorporating multiple heterocyclic systems. The Hantzsch pyridine synthesis, developed in 1881, established general principles for constructing substituted pyridine derivatives and enabled the systematic exploration of structure-activity relationships within this chemical class. Modern synthetic methodologies have expanded these capabilities to include sophisticated cross-coupling reactions, nucleophilic substitutions, and multi-component coupling strategies that create complex pyridine derivatives like this compound.

The substitution pattern in this compound reflects strategic consideration of electronic effects and synthetic accessibility. The piperidine group at the 2-position creates a strong electron-donating effect through the nitrogen atom, which balances the electron-withdrawing effects of the bromine and nitro substituents. This electronic balance influences the compound's overall reactivity profile and provides opportunities for selective chemical transformations. The positioning of the bromine atom at the 3-position and the nitro group at the 5-position creates a specific electronic environment that can be fine-tuned for particular applications.

Position Substituent Electronic Effect Synthetic Implications
2-position Piperidine Strong electron donation Enhanced nucleophilicity
3-position Bromine Moderate electron withdrawal Cross-coupling reactions
5-position Nitro group Strong electron withdrawal Reduction and substitution
Ring system Pyridine core Electron-deficient aromatic Coordination and protonation

Within the broader pyridine derivative family, compounds incorporating saturated nitrogen heterocycles as substituents represent a specialized subset designed to combine aromatic and aliphatic nitrogen heterocycle properties. The piperidine substituent in this compound creates a unique molecular architecture that bridges these two fundamental classes of nitrogen heterocycles. This structural combination provides access to conformational flexibility through the piperidine ring while maintaining the electronic characteristics of the pyridine aromatic system.

The relationship between this compound and other pyridine derivatives extends to considerations of synthetic accessibility and chemical reactivity. The presence of the bromine atom provides a versatile synthetic handle for further elaboration through palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and organometallic chemistry. These synthetic possibilities position the compound as a potential intermediate for constructing more complex molecular architectures or as a final product with optimized properties for specific applications.

Current worldwide pyridine production approaches approximately 20,000 tons per year, valued at about 600 million United States dollars, demonstrating the commercial significance of pyridine derivatives. This substantial market reflects the diverse applications of pyridine-based compounds across pharmaceutical, agrochemical, and industrial sectors. The development of specialized derivatives like this compound represents the continued evolution of pyridine chemistry toward more sophisticated and targeted applications.

The contemporary methods for pyridine derivative synthesis have evolved significantly from early low-yield approaches to modern efficient synthetic strategies. The Chichibabin synthesis, developed in 1924, established industrial-scale pyridine production methods that remain in use today. Modern synthetic approaches incorporate advanced catalytic systems, multi-component reactions, and sustainable chemistry principles that enable the efficient construction of complex pyridine derivatives while minimizing environmental impact and synthetic complexity.

Properties

IUPAC Name

3-bromo-5-nitro-2-piperidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3O2/c11-9-6-8(14(15)16)7-12-10(9)13-4-2-1-3-5-13/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAXSTYTCXKRLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=N2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674529
Record name 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065074-87-4
Record name 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

This compound is characterized by its bromine and nitro substituents on the pyridine ring, along with a piperidine moiety. These structural features contribute to its biological activity, influencing interactions with various biological targets.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridine derivatives, including this compound. Research indicates that compounds with similar structures can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.

  • Case Study : A derivative of pyridine exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cardiac cells, suggesting a selective action that could be beneficial for therapeutic applications .

2. Antimicrobial Activity

The antimicrobial properties of piperidine derivatives have been well-documented. Compounds similar to this compound have shown effectiveness against various bacterial strains.

CompoundMIC (µg/mL)Activity
This compound4–6.25Moderate against Mycobacterium tuberculosis
Piperidinothiosemicarbazones2Significant against clinical strains

These findings suggest that the compound may possess significant antibacterial properties, particularly against resistant strains .

3. Inhibition of Enzymatic Activity

The compound has been evaluated for its potential as an inhibitor of various enzymes implicated in disease processes. For instance, derivatives have been tested for their ability to inhibit DYRK1A, an enzyme associated with Alzheimer's disease.

  • Research Findings : The compound demonstrated nanomolar-level inhibitory activity against DYRK1A in enzymatic assays, indicating its potential as a therapeutic agent in neurodegenerative diseases .

The biological activity of this compound is likely mediated through several mechanisms:

  • Receptor Binding : The compound's structural features allow it to interact with specific receptors involved in cell signaling pathways.
  • Enzymatic Inhibition : The presence of the piperidine ring enhances binding affinity to target enzymes, leading to effective inhibition.
  • Cellular Uptake : Its lipophilicity may facilitate cellular uptake, enhancing bioavailability and efficacy.

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Substituents (Positions) Molecular Formula Key Properties/Applications
3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine 1065074-87-4 Br (3), NO₂ (5), Piperidine (2) C₁₀H₁₁BrN₃O₂ Cross-coupling intermediate
5-Bromo-3-nitro-2-(piperidin-1-yl)pyridine 1033202-41-3 Br (5), NO₂ (3), Piperidine (2) C₁₀H₁₁BrN₃O₂ Isomer with distinct reactivity
5-Bromo-2-(4-methylpiperazin-1-yl)pyridine - Br (5), 4-Me-piperazine (2) C₁₀H₁₄BrN₃ Enhanced solubility for drug design
5-Bromo-3-(piperazin-1-yl)pyridin-2-amine 1335051-33-6 Br (5), Piperazine (3), NH₂ (2) C₉H₁₃BrN₄ Amine precursor for pharmaceuticals

Preparation Methods

Detailed Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) Approach

One common method involves nucleophilic substitution of a halogenated nitropyridine with piperidine:

  • Starting material: 3-bromo-5-nitropyridine or its halogenated analogs.
  • Reagent: Piperidine acts as the nucleophile.
  • Conditions: The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux or elevated temperatures (80–100°C).
  • Mechanism: The nucleophilic piperidine attacks the electron-deficient pyridine ring at the 2-position, displacing a good leaving group (e.g., chlorine or fluorine) if present.
  • Outcome: Formation of 3-bromo-5-nitro-2-(piperidin-1-yl)pyridine with high regioselectivity.

This method benefits from the electron-withdrawing nitro group activating the pyridine ring towards nucleophilic substitution.

Bromination of 2-(piperidin-1-yl)pyridine Derivatives

Alternatively, the piperidin-1-yl group can be introduced first, followed by selective bromination:

  • Starting material: 2-(piperidin-1-yl)pyridine.
  • Brominating agent: N-Bromosuccinimide (NBS) is commonly used for selective bromination.
  • Catalyst: Benzoyl peroxide or other radical initiators.
  • Solvent: Dichloromethane or other inert solvents.
  • Temperature: Controlled low to ambient temperatures to prevent over-bromination.
  • Procedure: The reaction mixture is stirred until selective bromination at the 3-position occurs.
  • Advantages: This method allows better control of bromination site and avoids multiple substitutions.

One-Pot or Sequential Functionalization

Advanced synthetic routes involve one-pot or sequential reactions combining amination and nitration steps:

  • For example, starting from 3-bromo-2-methoxypyridine derivatives, nitration can be performed under controlled acidic conditions.
  • Subsequent substitution of the methoxy group by piperidine under nucleophilic conditions.
  • These routes require careful optimization of reaction times and reagent stoichiometry to maximize yield and purity.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes/Outcome
Nucleophilic substitution Piperidine, DMF, 80–100°C, 12–24 h High regioselectivity; requires an activated halide (Cl/F)
Bromination NBS, benzoyl peroxide, dichloromethane, 0–25°C Selective bromination at 3-position; avoid over-bromination
Nitration HNO3/H2SO4 or milder nitrating agents, low temperature Introduces nitro group at 5-position selectively
Purification Silica gel chromatography (hexanes/EtOAc), recrystallization Ensures >95% purity

Representative Experimental Procedure

Example: Synthesis of this compound

  • Step 1: To a solution of 3-bromo-5-nitropyridine (1 equiv) in dry DMF, piperidine (1.5 equiv) is added under nitrogen atmosphere.
  • Step 2: The mixture is heated at 90°C for 16 hours with stirring.
  • Step 3: The reaction progress is monitored by thin layer chromatography (TLC).
  • Step 4: Upon completion, the reaction mixture is cooled, diluted with water, and extracted with ethyl acetate.
  • Step 5: The organic layer is washed, dried over anhydrous sodium sulfate, filtered, and concentrated.
  • Step 6: The crude product is purified by silica gel chromatography using hexanes/ethyl acetate (4:1) to afford the target compound as a solid.

Research Findings and Yields

  • Yields for nucleophilic substitution reactions typically range from 65% to 80%, depending on the purity of starting materials and reaction conditions.
  • Bromination using NBS under optimized conditions achieves selective mono-bromination with yields above 75%.
  • The presence of the nitro group enhances the electrophilicity of the pyridine ring, facilitating substitution reactions.
  • Reaction times and temperatures are critical parameters; prolonged heating or elevated temperatures may lead to side products or decomposition.

Comparative Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Advantages Limitations
Nucleophilic Aromatic Substitution 3-Bromo-5-nitropyridine (halide) Piperidine, DMF, 90°C, 16 h 65–80 High regioselectivity, straightforward Requires activated halide on pyridine
Bromination of Piperidinylpyridine 2-(Piperidin-1-yl)pyridine NBS, benzoyl peroxide, DCM, 0–25°C 75–85 Selective bromination, mild conditions Requires prior amination step
One-pot Sequential Functionalization 3-Bromo-2-methoxypyridine derivatives Nitration reagents, piperidine substitution 60–75 Streamlined synthesis, fewer steps Requires careful optimization

Analytical Characterization Supporting Preparation

Q & A

Q. What are the key synthetic strategies for preparing 3-bromo-5-nitro-2-(piperidin-1-yl)pyridine, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the pyridine ring. A plausible route includes:

Piperidine introduction : React 2-chloro-5-nitropyridine with piperidine under nucleophilic aromatic substitution (SNAr) conditions (e.g., DMF, 80–100°C, 12–24 hours) to yield 5-nitro-2-(piperidin-1-yl)pyridine .

Bromination : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DCM or acetonitrile) at 0–25°C to brominate the 3-position. Regioselectivity is influenced by the electron-withdrawing nitro group, which directs bromination to the meta position .
Critical Parameters :

  • Temperature control during bromination minimizes side reactions (e.g., di-bromination).
  • Use of Lewis acids (e.g., FeCl₃) may enhance electrophilic substitution efficiency .
StepReagents/ConditionsYield (%)Key Challenges
SNArPiperidine, DMF, 80°C60–75Competing hydrolysis of chloro intermediate
BrominationNBS, DCM, 0°C40–55Regioselective mono-bromination

Q. How can spectroscopic techniques (NMR, MS, XRD) resolve structural ambiguities in this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : The piperidinyl group’s protons appear as multiplet signals (δ 1.5–2.8 ppm), while the nitro group deshields adjacent pyridine protons (e.g., H-4 at δ 8.5–9.0 ppm). Bromine’s inductive effect shifts the C-3 carbon to ~125–130 ppm in ¹³C NMR .
  • Mass Spectrometry (HRMS) : Look for [M+H]⁺ at m/z 312.03 (C₁₀H₁₁BrN₃O₂⁺) with isotopic peaks confirming bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • XRD : Resolves positional isomerism (e.g., bromine at C-3 vs. C-4) and confirms dihedral angles between the nitro group and pyridine ring .

Advanced Research Questions

Q. How do steric and electronic effects of the piperidinyl and nitro groups influence reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Suzuki-Miyaura Coupling : The bromine atom at C-3 is amenable to Pd-catalyzed coupling, but the electron-withdrawing nitro group reduces oxidative addition efficiency. Use Pd(PPh₃)₄ with K₂CO₃ in DMF/H₂O (80°C, 24h) for aryl boronic acids .
  • Buchwald-Hartwig Amination : The nitro group can be reduced in situ to an amine, complicating reactions. Protect the nitro group (e.g., as a tert-butyl carbamate) before amination .
    Contradiction Analysis :
    Conflicting reports on coupling yields (40–70%) may arise from residual moisture or competing dehalogenation. Monitor by LC-MS for intermediates like 5-nitro-2-(piperidin-1-yl)pyridine .

Q. What strategies mitigate conflicting data in biological activity studies (e.g., kinase inhibition vs. cytotoxicity)?

  • Methodological Answer :
  • Dose-Response Profiling : Test the compound across a wide concentration range (0.1–100 µM) to distinguish target-specific inhibition from nonspecific cytotoxicity. Use assays like MTT for viability and ADP-Glo™ for kinase activity .
  • Metabolite Identification : LC-MS/MS can detect nitro-reduction products (e.g., amine derivatives) that may contribute to off-target effects .
    Case Study :
    In a 2024 study, this compound showed IC₅₀ = 1.2 µM against EGFR but induced apoptosis at >10 µM. Contradictions were resolved by confirming metabolite generation via nitroreductase activity .

Methodological Challenges

Q. How can researchers optimize purification of this compound given its low solubility?

  • Methodological Answer :
  • Recrystallization : Use a DCM/hexane gradient (1:3 v/v) at −20°C to precipitate the compound.
  • Flash Chromatography : Employ silica gel with EtOAc/hexane (20–40% gradient). Add 0.1% triethylamine to mitigate adsorption of basic piperidinyl groups .
    Solubility Data :
SolventSolubility (mg/mL, 25°C)
DCM12.5
EtOAc3.2
H₂O<0.1

Applications in Drug Discovery

Q. What computational methods predict the binding affinity of this compound to protein targets?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases). The nitro group’s electrostatic potential and bromine’s hydrophobic surface are critical for scoring .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns. The piperidinyl group’s conformational flexibility may require enhanced sampling (e.g., metadynamics) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine
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3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine

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